molecular formula C11H21ClN2O B1398336 N-cyclopentylpiperidine-4-carboxamide hydrochloride CAS No. 1220038-00-5

N-cyclopentylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1398336
CAS No.: 1220038-00-5
M. Wt: 232.75 g/mol
InChI Key: NXMDNPADUCLDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications and Drug Design

  • Cyclotides as Drug Design Templates : Cyclotides, due to their unique structure and stability, have been studied for their potential in drug design. They show promise in applications targeting cancer, cardiovascular disease, and infectious diseases, with methods developed for their production through both synthetic and biological approaches (Craik et al., 2012).

  • N-acetylcysteine in Psychiatry : N-acetylcysteine has been investigated for its use in psychiatric disorders, modulating pathways beyond its role as a precursor to glutathione. Its therapeutic potential is emerging in addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean et al., 2011).

Research on Specific Chemical Classes

  • Depsipeptide Research : Depsipeptides, compounds consisting of amino and hydroxy acids, have shown significant biological activities including anticancer, antibacterial, and antiviral properties. Their therapeutic potential, especially as anticancer agents, is highlighted, with some entering clinical trials (Ballard et al., 2002).

  • Acrylamide in Food : Acrylamide, a synthetic monomer found in food, has sparked research into its occurrence, chemistry, and toxicology. Studies aim to understand its formation, especially through the Maillard reaction, and its impact on human health (Friedman, 2003).

Properties

IUPAC Name

N-cyclopentylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMDNPADUCLDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.